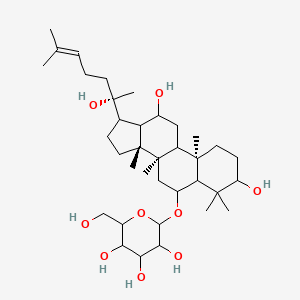
Prosapogenin A2; Sanchinoside B2; Sanchinoside Rh1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosapogenin A2, also known as Sanchinoside B2 and Sanchinoside Rh1, is a naturally occurring compound found in Panax ginseng and other related plants. It is a type of ginsenoside, which are saponins known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosapogenin A2 can be synthesized through enzymatic hydrolysis of its precursor compounds. One common method involves the use of β-glucosidase to hydrolyze protogracillin, resulting in the formation of Prosapogenin A2. The reaction is typically carried out in a buffered solution at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of Prosapogenin A2 often involves the extraction and purification from plant materials such as Panax ginseng. The process includes physical separation to remove starch and cellulose, followed by purification using resin and packed-bed columns. This method is eco-friendly and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Prosapogenin A2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the double bonds within the compound.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Prosapogenin A2 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of other ginsenosides.
Biology: The compound is studied for its effects on cellular processes such as apoptosis and adipogenesis.
Medicine: Prosapogenin A2 has shown potential in treating inflammatory diseases, cancer, and metabolic disorders by modulating various signaling pathways
Mechanism of Action
Prosapogenin A2 exerts its effects through multiple molecular targets and pathways. It inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β by modulating the PPAR-γ pathway. Additionally, it induces apoptosis in cancer cells by inhibiting the STAT3 signaling pathway and glycolysis .
Comparison with Similar Compounds
Prosapogenin A2 is similar to other ginsenosides such as Ginsenoside Rh2 and Ginsenoside Rg3. it is unique in its specific molecular structure and the pathways it modulates. For instance, while Ginsenoside Rh2 also exhibits anti-cancer properties, Prosapogenin A2 is more effective in inhibiting the STAT3 pathway .
List of Similar Compounds
- Ginsenoside Rh2
- Ginsenoside Rg3
- Ginsenoside Re
- Ginsenoside Rb1
Properties
Molecular Formula |
C36H62O9 |
|---|---|
Molecular Weight |
638.9 g/mol |
IUPAC Name |
2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,33-,34-,35-,36+/m1/s1 |
InChI Key |
RAQNTCRNSXYLAH-SQQLVIDKSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















